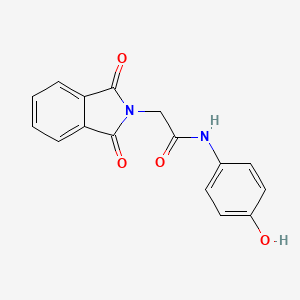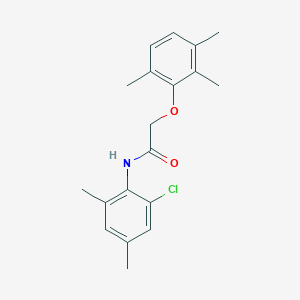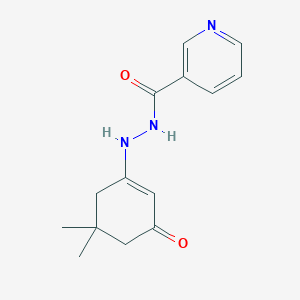![molecular formula C15H13N3O3S B5632949 3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)
3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide can have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress. Additionally, this compound has been shown to have potential anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is its potential use in cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential use in certain research applications.
Orientations Futures
There are several future directions for the study of 3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide. One potential direction is to further investigate the compound's mechanism of action. This may involve studying the compound's interactions with specific enzymes or proteins involved in cancer cell growth and proliferation. Additionally, further research may be needed to determine the compound's potential use in the treatment of neurodegenerative diseases. Other future directions may involve the development of new derivatives of this compound with potentially improved anti-cancer or anti-neurodegenerative properties.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(2-furyl)-1,3,4-thiadiazole with ethyl chloroformate and 4-aminobenzamide in the presence of a base. The reaction yields the final product, which can be purified using column chromatography.
Applications De Recherche Scientifique
3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-ethoxy-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-20-11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-21-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBKBASRNTBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)


![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)
![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)

amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)